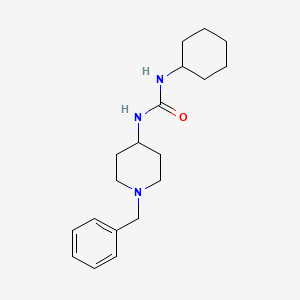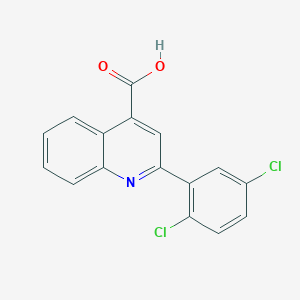
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs. It is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse and its potential therapeutic applications.
Mécanisme D'action
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine produces its effects by acting as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to increased activation of the corresponding receptors, which in turn produces the desired effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and other neurotransmitters, which can cause changes in mood, motivation, and behavior. Chronic use of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been associated with a range of adverse effects, including psychosis, addiction, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is also a potent stimulant that can produce a range of adverse effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine. One area of interest is the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, particularly in the treatment of ADHD and narcolepsy. Another area of interest is the development of new analogs of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine that have improved selectivity and reduced adverse effects. Finally, there is a need for further research on the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine use, particularly on the cardiovascular system and the risk of addiction and psychosis.
Méthodes De Synthèse
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is synthesized from piperonal, which is a precursor compound that is obtained from the essential oil of sassafras. The synthesis involves a series of chemical reactions that include condensation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in water and other organic solvents.
Applications De Recherche Scientifique
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been extensively studied for its potential as a drug of abuse and its effects on the central nervous system. It has been found to produce effects similar to those of cocaine and amphetamines, including increased alertness, euphoria, and enhanced cognitive function. 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has also been found to have potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-7-9-17(10-8-12)11-15-5-6-16(18-4)14(3)13(15)2/h5-6,12H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJDBLXPJEPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)

